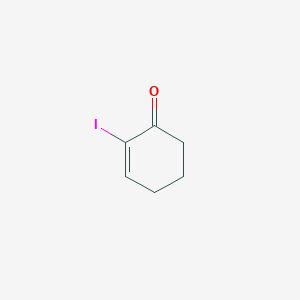

2-碘环己-2-烯-1-酮

描述

Synthesis Analysis

The enantioselective synthesis of structures related to 2-Iodocyclohex-2-en-1-one has been extensively studied. Takahashi et al. (2016) achieved the synthesis of a tricyclic core structure from 2-iodo-4,4-dimethyl-2-cyclohexen-1-one, indicating the versatility of iodinated cyclohexenones in complex synthesis pathways (Takahashi, Ogura, Enomoto, & Kuwahara, 2016).

Molecular Structure Analysis

Molecular structure and conformational preferences have been studied for similar compounds, providing insight into the behavior of 2-Iodocyclohex-2-en-1-one. Belyakov et al. (2012) investigated 1-iodo-1-silacyclohexane, revealing the importance of axial and equatorial conformers in determining molecular properties, which may also be relevant to understanding 2-Iodocyclohex-2-en-1-one's structure (Belyakov, Baskakov, Berger, Mitzel, Oberhammer, Arnason, & Wallevik, 2012).

Chemical Reactions and Properties

2-Iodocyclohex-2-en-1-one undergoes various chemical reactions, leveraging its iodine atom for further functionalization. Mphahlele and Moekwa (2005) demonstrated the iodo- and bromo-enolcyclization of cyclohexanediones and cyclohexenone derivatives, showcasing the compound's reactivity and utility in synthesizing heterocyclic structures (Mphahlele & Moekwa, 2005).

Physical Properties Analysis

The physical properties of 2-Iodocyclohex-2-en-1-one, such as boiling point, melting point, and solubility, are crucial for its application in synthetic chemistry. Although specific studies on these properties were not identified, the synthesis and structural analysis suggest that it is a solid at room temperature, with specific solubility characteristics depending on the solvent.

Chemical Properties Analysis

The chemical properties of 2-Iodocyclohex-2-en-1-one, including reactivity with nucleophiles and electrophiles, stem from its cyclohexenone structure and the presence of iodine. The compound's ability to participate in cycloaddition reactions, as shown by Ferrer and Margaretha (2001), highlights its potential in forming complex organic frameworks (Ferrer & Margaretha, 2001).

科学研究应用

对映选择性合成

2-碘环己-2-烯-1-酮已被用于对映选择性合成,在这种方法中,其与B-卤代异萜基硼烷对中间体环氧化物的环裂解反应引人注目。该方法已被用于生产中等至优异对映纯度的1,2-卤水合物,如2-溴环己醇和2-碘环己醇,展示了其在不对称合成中的实用性(Joshi, Srebnik, & Brown, 1988)。

信息素合成

该化合物还被用于合成信息素的光学活性形式。例如,它在(R)-(+)-丝杉醇的合成中发挥了关键作用,这是道格拉斯冷杉象的信息素,来源于3-碘环己-2-烯-1-醇的光学活性形式(Mori et al., 1978)。

天然产物合成

2-碘环己-2-烯-1-酮在合成类似咔唑的天然产物中起着关键作用。一项研究表明,它在钯催化的乌尔曼交叉偶联/还原环化途径中的应用,可合成各种天然产物,突显了其在复杂有机合成中的多功能性(Yan et al., 2017)。

手性合成

在手性合成中,该化合物参与了对称光学活性1,2-卤水合物的首次普遍合成。这凸显了其在生产手性分子中的重要性,这对制药和农药至关重要(Srebnik, Joshi, & Brown, 1989)。

光环加成反应

该化合物还在光环加成反应中发挥作用。一项研究详细介绍了其在与四甲氧基乙烯的光环加成反应中的应用,形成1-氧代螺[3.5]壬-5-烯。这种应用在光化学和材料科学领域具有重要意义(Cruciani, Rathjen, & Margaretha, 1990)。

新颖合成方法

报道了一种使用2-碘环己-2-烯-1-酮进行一锅法合成3,4-二氢萘-1(2H)-酮的新颖合成方法。该方法突显了该化合物在促进高效和简单合成过程中的作用(Liu et al., 2012)。

羟碘化研究

该化合物已被研究其在1,2-二酰氧基环己-3-烯的羟碘化反应中的影响。这项研究有助于理解有机合成中的区域和对映选择性,这对于制定有针对性的合成策略至关重要(Sweeney, Knight, & Thobhani, 2006)。

安全和危害

作用机制

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It’s known to be involved in the synthesis of axially chiral vinyl arenes through palladium-catalyzed c-h olefination . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its role in the synthesis of other compounds, it’s likely that it affects multiple biochemical pathways, particularly those involved in the synthesis and metabolism of organic compounds .

Pharmacokinetics

Its molecular weight (22202400) and LogP (205830) suggest that it may have good bioavailability .

Result of Action

Given its role in the synthesis of other compounds, it’s likely that it has significant effects on cellular metabolism and function .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

属性

IUPAC Name |

2-iodocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFSJCDRYRZTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(=O)C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312022 | |

| Record name | 2-Iodo-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodocyclohex-2-en-1-one | |

CAS RN |

33948-36-6 | |

| Record name | 2-Iodo-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodocyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Iodocyclohex-2-en-1-one in organic synthesis?

A1: 2-Iodocyclohex-2-en-1-one serves as a crucial starting material for synthesizing various carbazole derivatives, including naturally occurring ones [, ]. Its structure, featuring both a reactive halogen and an α,β-unsaturated ketone moiety, allows for diverse chemical transformations.

Q2: How is 2-Iodocyclohex-2-en-1-one utilized in carbazole synthesis?

A2: The synthesis typically involves a two-step process. First, 2-Iodocyclohex-2-en-1-one undergoes a palladium-catalyzed Ullmann cross-coupling reaction with an o-halonitrobenzene. This generates a 2-arylcyclohex-2-en-1-one intermediate [, , ]. Subsequently, this intermediate undergoes reductive cyclization, leading to the formation of the desired carbazole framework.

Q3: What are the advantages of this synthetic route over other methods for preparing carbazoles?

A3: This method offers several benefits. The palladium-catalyzed Ullmann cross-coupling reaction is generally efficient and tolerant of various functional groups. Additionally, the use of readily available starting materials like 2-Iodocyclohex-2-en-1-one and o-halonitrobenzenes makes this approach practical and versatile for accessing a wide range of carbazole structures [].

Q4: Are there alternative reductive cyclization conditions for the 2-arylcyclohex-2-en-1-one intermediates?

A4: Yes, research indicates that different reagents can influence the outcome of the reductive cyclization. While hydrogenation in the presence of a palladium catalyst yields tetrahydrocarbazoles, employing titanium trichloride (TiCl3) in acetone results in the formation of 1,2,3,9-tetrahydro-4H-carbazol-4-ones []. This highlights the versatility of this synthetic strategy for accessing diverse carbazole derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-3-(1-phenylethyl)-1,3,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B1246680.png)

![2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone](/img/structure/B1246684.png)

![N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide](/img/structure/B1246685.png)

![21-Ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B1246687.png)

![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)

![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)